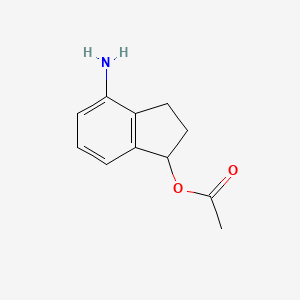

4-Amino-1-indanyl acetate

Description

4-Amino-1-indanyl acetate is an organic compound featuring an indane core substituted with an amino group at the 4-position and an acetate ester at the 1-position. The indane moiety (a bicyclic system of benzene fused to a cyclopentane ring) provides steric and electronic properties that may influence solubility, stability, and biological activity .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(4-amino-2,3-dihydro-1H-inden-1-yl) acetate |

InChI |

InChI=1S/C11H13NO2/c1-7(13)14-11-6-5-8-9(11)3-2-4-10(8)12/h2-4,11H,5-6,12H2,1H3 |

InChI Key |

VJQSWQYYNFCGOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2=C1C=CC=C2N |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetate moiety undergoes hydrolysis under acidic or basic conditions to yield 4-aminoindan-1-ol derivatives. Key findings:

-

Acid-catalyzed hydrolysis : Treatment with 5.0 M HCl at 80°C for 6 hours removes the acetyl group, producing 4-aminoindan-1-ol with >90% yield .

-

Enzymatic hydrolysis : Lipases (e.g., from Candida antarctica) or pig liver esterase (PLE) selectively cleave the acetate under mild conditions (pH 7.0, 25°C), preserving stereochemistry . For example, baker’s yeast-mediated reduction of related indanone derivatives achieves >99% enantiomeric excess (ee) .

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitutions, particularly at the indane’s 4-position:

-

Alkylation : Reacting with alkyl halides (e.g., n-hexyl bromide) in dichloroethane at 80°C with AgOTf (10 mol%) yields N-alkylated derivatives (e.g., 4-hexylamino-1-indanyl acetate) in 52–88% yields .

-

Acylation : Treatment with ethyl chloroformate forms mixed anhydrides, which react with ammonia to generate 4-amidoindane intermediates. Subsequent dehydration with PCl₅ produces nitriles (e.g., 4-cyano-1-indanone) .

Table 1: Representative Alkylation Reactions

Cyclization via Friedel-Crafts Acylation

The indane scaffold participates in intramolecular cyclization:

-

AlCl₃-mediated cyclization : Heating with AlCl₃ (5.0 equiv) in benzene at 80°C for 6 hours forms tricyclic structures via electrophilic aromatic substitution .

-

H₂SO₄ catalysis : Sulfuric acid as both solvent and catalyst promotes cyclization at 100°C, yielding fused-ring systems (e.g., tetralin derivatives) with 65–85% efficiency .

Biocatalytic Resolution

Enantioselective transformations leverage hydrolases or transaminases:

-

Lipase-mediated resolution : Racemic this compound derivatives are resolved using lipases (e.g., Pseudomonas fluorescens) in organic solvents, achieving ee >98% .

-

Transaminase-driven amination : Vibrio fluvialis transaminase (VF-TA) catalyzes asymmetric reductive amination of ketone precursors, producing enantiopure 4-amino derivatives .

Oxidation and Functionalization

-

Epoxidation : Reaction with m-CPBA in dichloromethane forms epoxide intermediates, which undergo ring-opening with amines to yield diol derivatives .

-

Azide formation : Treatment with NaN₃ and CuSO₄ in DMF introduces azide groups at the 4-position, enabling click chemistry applications .

Thermal Stability and Side Reactions

DFT studies reveal that proton transfer precedes nucleophilic attack in aminolysis reactions, with energy barriers ≤32.2 kcal/mol under mild conditions . Competing pathways (e.g., elimination) are suppressed below 100°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The evidence highlights several compounds with structural similarities to 4-Amino-1-indanyl acetate, as determined by computational or experimental similarity metrics (Table 1).

Table 1: Structural Analogs of this compound

Key Observations:

Functional Group Comparisons

Amino Substituents

This compound’s amino group at the 4-position contrasts with:

- 4-Amino-1H-indazole (CAS 41748-71-4): An indazole derivative with a primary amino group, exhibiting higher hydrogen-bond donor capacity (2 donors vs. 1 in this compound) and a smaller molecular weight (133.15 g/mol vs. ~191 g/mol estimated for this compound) .

Ester Linkages

- Vinyl Acetate: A simple ester lacking aromaticity, widely used in polymer production. Its lower molecular weight (86.09 g/mol) and non-aromatic structure result in distinct reactivity and solubility profiles .

- Cyclohexyl Acetate : A cycloaliphatic ester with comparable lipophilicity but reduced aromatic conjugation, leading to differences in UV absorption and biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-Amino-1-indanyl acetate?

- Methodological Answer : The synthesis of this compound can be approached via catalytic amination of allylic acetates. For example, iridium-catalyzed enantioselective amination (as demonstrated for alkyl-substituted allylic acetates) provides a framework for stereochemical control . Key steps include:

- Substrate preparation : Start with indene derivatives functionalized with acetate groups.

- Catalytic system : Use iridium complexes with chiral ligands to ensure enantioselectivity.

- Reaction optimization : Monitor temperature, solvent polarity (e.g., THF or DCM), and amine equivalents to minimize side reactions.

- Validation : Confirm regioselectivity via -NMR and chiral HPLC .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : Combine multiple orthogonal methods:

- Chromatography : HPLC with UV detection to assess purity (>95% by area normalization).

- Spectroscopy : - and -NMR for structural elucidation; compare with literature data in SciFinder or Reaxys .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Pre-purge storage containers to minimize moisture ingress, as acetates are prone to hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Inconsistent spectral data (e.g., -NMR shifts vs. predicted values) may arise from conformational flexibility or impurities. Mitigation strategies include:

- Cross-validation : Compare with X-ray crystallography data (if available) for solid-state structure confirmation .

- Dynamic NMR : Study temperature-dependent spectra to identify rotamers or tautomers.

- Isotopic labeling : Use - or -labeled analogs to assign ambiguous signals .

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

- Methodological Answer : Enantiocontrol requires precise catalyst design:

- Ligand screening : Test chiral phosphine or N-heterocyclic carbene (NHC) ligands to optimize steric and electronic effects.

- Mechanistic studies : Use kinetic isotope effects (KIE) or DFT calculations to identify rate-determining steps (e.g., oxidative addition vs. migratory insertion) .

- Scalability : Assess catalyst turnover number (TON) and ligand degradation under scaled conditions.

Q. How can researchers address discrepancies in stability data across different experimental conditions?

- Methodological Answer : Stability variations (e.g., hydrolysis rates in aqueous vs. non-polar solvents) should be analyzed via:

- Controlled kinetic studies : Measure degradation rates at varying pH, temperature, and ionic strength. Use Arrhenius plots to extrapolate shelf-life .

- Microscopy : SEM or AFM to detect crystallinity changes impacting stability.

- Statistical rigor : Replicate experiments ≥3 times and report confidence intervals .

Data Analysis & Experimental Design

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodological Answer :

- Dose-response assays : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC.

- Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known enzyme inhibitors).

- High-throughput screening (HTS) : Employ 96-well plates with automated liquid handling for reproducibility .

Q. How should researchers handle conflicting results in metabolic pathway studies involving this compound?

- Methodological Answer :

- Pathway mapping : Use isotopically labeled tracers (-acetate) to track metabolite flux via LC-MS/MS.

- Knockout models : Compare wild-type vs. enzyme-deficient cell lines to identify key metabolic nodes.

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.